molecular formula C7H6FNO3 B13616083 2-((2-Fluoropyridin-3-yl)oxy)acetic acid

2-((2-Fluoropyridin-3-yl)oxy)acetic acid

Katalognummer: B13616083
Molekulargewicht: 171.13 g/mol
InChI-Schlüssel: CSFIWZXDEYMVQK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((2-Fluoropyridin-3-yl)oxy)acetic acid is a fluorinated pyridine derivative This compound is of interest due to its unique chemical properties, which include the presence of a fluorine atom on the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Fluoropyridin-3-yl)oxy)acetic acid typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then be reacted with appropriate reagents to introduce the acetic acid moiety.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Analyse Chemischer Reaktionen

Types of Reactions

2-((2-Fluoropyridin-3-yl)oxy)acetic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

    Tetrabutylammonium fluoride: Used for the fluorination of pyridine derivatives.

    Dimethylformamide: A solvent commonly used in these reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

2-((2-Fluoropyridin-3-yl)oxy)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly due to the presence of the fluorine atom, which can enhance the biological activity of compounds.

    Industry: Used in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of 2-((2-Fluoropyridin-3-yl)oxy)acetic acid is not well-documented. the presence of the fluorine atom can influence the compound’s interactions with biological molecules and its overall reactivity. Fluorine atoms can enhance the stability and lipophilicity of compounds, potentially leading to improved biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Fluoropyridine: A simpler fluorinated pyridine derivative.

    3-Fluoropyridine: Another fluorinated pyridine with the fluorine atom in a different position.

    2-((5-Fluoropyridin-2-yl)oxy)acetic acid: A similar compound with the fluorine atom in a different position on the pyridine ring.

Uniqueness

2-((2-Fluoropyridin-3-yl)oxy)acetic acid is unique due to the specific position of the fluorine atom and the acetic acid moiety

Eigenschaften

Molekularformel

C7H6FNO3

Molekulargewicht

171.13 g/mol

IUPAC-Name

2-(2-fluoropyridin-3-yl)oxyacetic acid

InChI

InChI=1S/C7H6FNO3/c8-7-5(2-1-3-9-7)12-4-6(10)11/h1-3H,4H2,(H,10,11)

InChI-Schlüssel

CSFIWZXDEYMVQK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(N=C1)F)OCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.